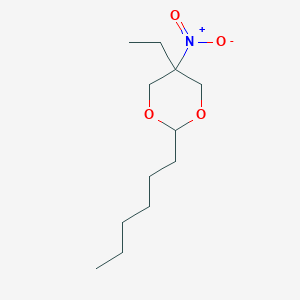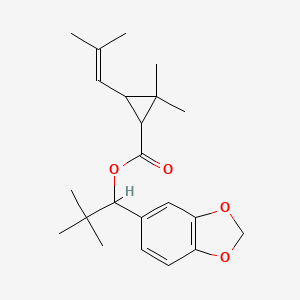
1-(2H-1,3-Benzodioxol-5-yl)-2,2-dimethylpropyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 405438 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its role in biological and chemical research, particularly in the study of neural stem cells and their differentiation.
Métodos De Preparación
The synthesis of NSC 405438 involves several steps, starting from basic chemical precursors. The synthetic routes typically include the formation of intermediate compounds through a series of chemical reactions, such as condensation, cyclization, and functional group modifications. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high purity and yield.
For industrial production, the methods are scaled up to accommodate larger quantities. This involves optimizing the reaction conditions and using industrial-grade equipment to maintain consistency and efficiency. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring that the compound is produced in a cost-effective and environmentally friendly manner.
Análisis De Reacciones Químicas
NSC 405438 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its properties for specific applications.
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
NSC 405438 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, NSC 405438 is used as a reagent for various synthetic reactions, helping to develop new compounds with unique properties.
Biology: In biological research, this compound is instrumental in studying neural stem cells and their differentiation. It provides insights into the mechanisms of neurogenesis and the development of the nervous system.
Medicine: In medicine, NSC 405438 is explored for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and other neurological disorders.
Industry: In the industrial sector, this compound is used in the production of specialized materials and chemicals, contributing to advancements in technology and manufacturing processes.
Mecanismo De Acción
The mechanism of action of NSC 405438 involves its interaction with specific molecular targets and pathways. In the context of neural stem cells, this compound influences the signaling pathways that regulate cell differentiation and proliferation. It modulates the activity of key proteins and enzymes, leading to changes in gene expression and cellular behavior.
The molecular targets of NSC 405438 include receptors, ion channels, and transcription factors that play critical roles in neural development. By binding to these targets, the compound can alter their function and trigger downstream effects that promote or inhibit specific cellular processes.
Comparación Con Compuestos Similares
NSC 405438 can be compared with other similar compounds that are used in neural stem cell research and related fields. Some of these compounds include:
NSC 405437: This compound has a similar structure but differs in its functional groups, leading to variations in its biological activity and applications.
NSC 405439: Another closely related compound, NSC 405439, exhibits distinct properties that make it suitable for different research purposes.
NSC 405440: This compound shares some similarities with NSC 405438 but has unique features that set it apart in terms of its mechanism of action and effects on neural
Propiedades
Número CAS |
20306-23-4 |
|---|---|
Fórmula molecular |
C22H30O4 |
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
[1-(1,3-benzodioxol-5-yl)-2,2-dimethylpropyl] 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C22H30O4/c1-13(2)10-15-18(22(15,6)7)20(23)26-19(21(3,4)5)14-8-9-16-17(11-14)25-12-24-16/h8-11,15,18-19H,12H2,1-7H3 |
Clave InChI |
WJDGBNYLEPUVES-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC1C(C1(C)C)C(=O)OC(C2=CC3=C(C=C2)OCO3)C(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


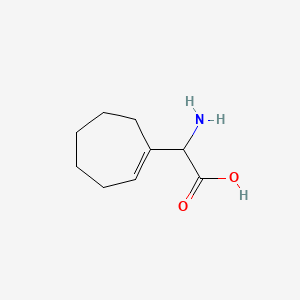
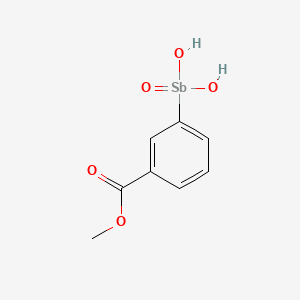
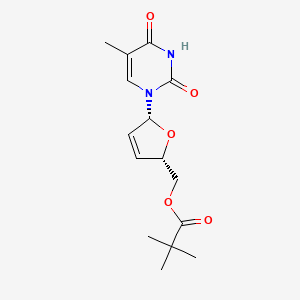
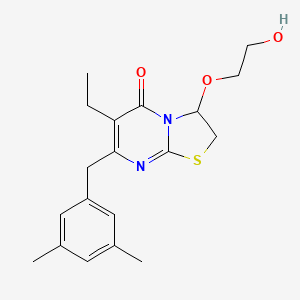
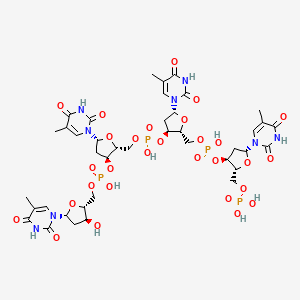
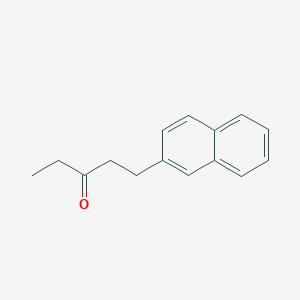
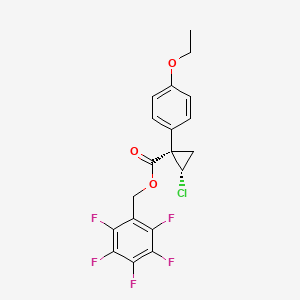
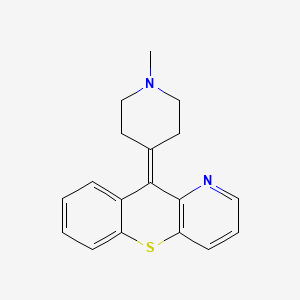

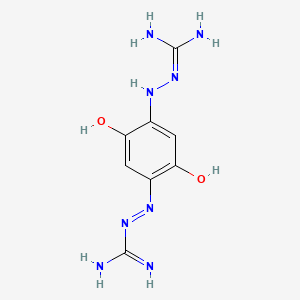
![Sodium 5-anilino-9-(2-methoxyanilino)-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate](/img/structure/B12798494.png)

![Sodium 5-anilino-9-(2-methoxyanilino)-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate](/img/structure/B12798507.png)
